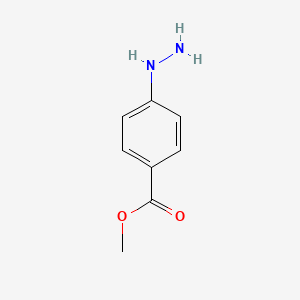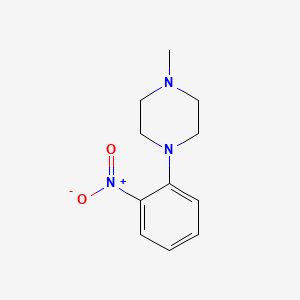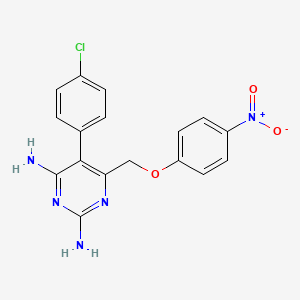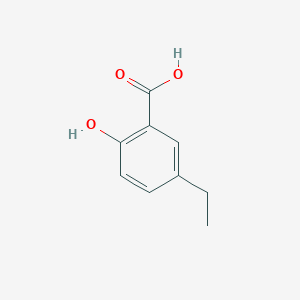
7-Chloro-2-quinoxalinone
Descripción general
Descripción
7-Chloro-2-quinoxalinone is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2-quinoxalinone consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) .
Physical And Chemical Properties Analysis
7-Chloro-2-quinoxalinone has a density of 1.5±0.1 g/cm3, a molar refractivity of 45.9±0.5 cm3, and a molar volume of 120.3±7.0 cm3 . It also has a polar surface area of 41 Å2 and a polarizability of 18.2±0.5 10-24 cm3 .
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Activity
- Quinoxalinone derivatives, including those with a 7-chloro group, have been found to be potent aldose reductase inhibitors with potential applications in managing complications of diabetes. Some compounds also exhibit strong antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Zou et al., 2015).
Novel Synthesis Techniques
- Innovative synthesis techniques for quinoxalinone derivatives have been developed. These techniques allow for the creation of a variety of bioactive quinoxaline-based compounds, including those with 7-chloro substitutions, showing promise in the treatment of diabetes and its complications (Yang et al., 2012).
Broad Pharmacological Profile
- Quinoxalinone and its derivatives, including 7-Chloro-2-quinoxalinone, have a broad pharmacological profile. They are used in the synthesis of biologically active compounds and exhibit a range of activities like antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular (Ramli et al., 2014).
Antimicrobial Properties
- Certain 7-chloro quinoxalinone derivatives demonstrate significant antimicrobial properties. This suggests their potential use as antimicrobial agents in medical and pharmaceutical applications (Ajani et al., 2010).
Structural Analysis
- The crystal structures of various quinoxalinone derivatives, including those with 7-chloro substitutions, have been determined. This structural analysis is crucial for understanding their properties and potential applications in various fields (Mondieig et al., 2011).
Pharmaceutical Applications
- The quinoxalinone core, characterized by its nitrogen-containing heterocycles, is found in many pharmacologically active compounds. This includes quinoxalinone derivatives with 7-chloro groups, which have entered clinical trials, signifying their importance in drug development (Shi et al., 2017).
Potential in Neuroscience
- Quinoxalinone derivatives are being explored for their neuropharmacological effects. Studies on animals have shown varying effects, such as analgesia, sedation, and anticonvulsant actions, indicating their potential in neuroscience and drug development (Olayiwola et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDXVGIAGDJBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333207 | |
| Record name | 7-Chloro-2-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-quinoxalinone | |
CAS RN |
59489-30-4 | |
| Record name | 7-Chloro-2-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[13-(Furan-3-yl)-2-hydroxy-4-methoxycarbonyl-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetic acid](/img/structure/B1362685.png)



![2-[4-Amino(ethyl)-2-methylanilino]-1-ethanol](/img/structure/B1362691.png)



![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)
